![molecular formula C10H9BrN2O2 B13036769 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is an organic compound that features a brominated pyrrolopyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid typically involves the bromination of a pyrrolopyridine precursor followed by functionalization with a propanoic acid group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolopyridine core.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
科学的研究の応用
2-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Materials Science: It is utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid involves its interaction with specific molecular targets. The brominated pyrrolopyridine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation .
類似化合物との比較
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Shares the brominated pyrrolopyridine core but lacks the propanoic acid group.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have similar structures but may contain different substituents, affecting their chemical and biological properties.
Uniqueness
2-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is unique due to the presence of both the brominated pyrrolopyridine core and the propanoic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(10(14)15)13-3-2-7-4-8(11)5-12-9(7)13/h2-6H,1H3,(H,14,15) |
InChIキー |
KOUGXUULDSWHLW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C=CC2=CC(=CN=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


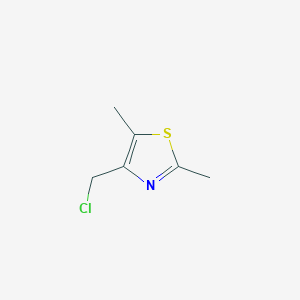
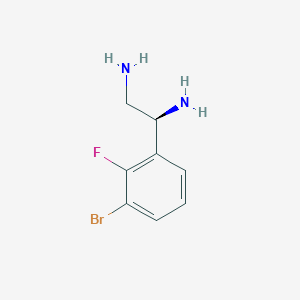
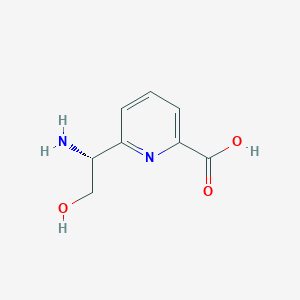
![1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)
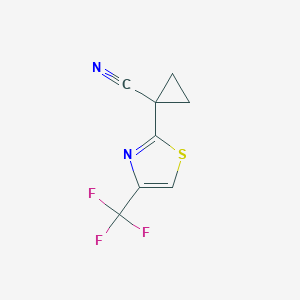
![exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13036733.png)

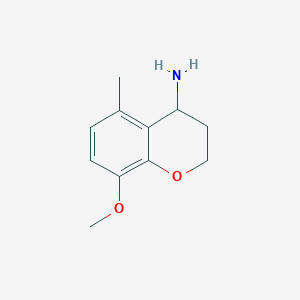
![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)
![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)




